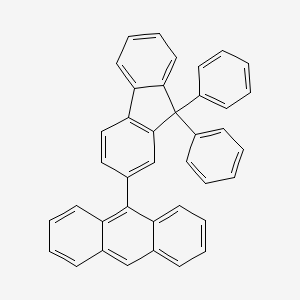

9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

819067-46-4 |

|---|---|

Molecular Formula |

C39H26 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

9-(9,9-diphenylfluoren-2-yl)anthracene |

InChI |

InChI=1S/C39H26/c1-3-15-30(16-4-1)39(31-17-5-2-6-18-31)36-22-12-11-21-34(36)35-24-23-29(26-37(35)39)38-32-19-9-7-13-27(32)25-28-14-8-10-20-33(28)38/h1-26H |

InChI Key |

OJKPTHVCDQQKLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=CC=CC=C8 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Carbon-Carbon Bond Formation in Aryl-Fluorene-Anthracene Architectures

The construction of the pivotal aryl-aryl bond between the fluorene (B118485) and anthracene (B1667546) moieties relies heavily on transition-metal-catalyzed reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex organic materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds like 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an aryl halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, this would involve the reaction of a 2-functionalized-9,9-diphenyl-9H-fluorene with a 9-functionalized anthracene, or vice versa.

A common approach is the reaction between 2-bromo-9,9-diphenyl-9H-fluorene and anthracene-9-boronic acid. The general catalytic cycle for this transformation involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

A variety of palladium catalysts and ligands can be employed to facilitate this reaction. Catalyst systems based on Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine (B1218219) ligand are frequently used. nih.govrsc.org The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and purity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides and Boronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | - | 2M K₂CO₃ | Toluene/Ethanol | Reflux | 81.9% | rsc.org |

| Pd₂(dba)₃ | Triisopropylphosphine | KF | Dioxane | 80 °C | Good to Excellent | nih.gov |

| Pd(OAc)₂ | - | K₂HPO₄ | Methanol | 60 °C | 85% | researchgate.net |

| Palladacycle IA | - | 2M K₂CO₃ | THF | 60 °C | - | nih.gov |

Note: Yields are for analogous reactions and may vary for the specific synthesis of this compound.

While Suzuki-Miyaura coupling is a primary method, other cross-coupling reactions can be employed for the synthesis of related derivatives, which could potentially be adapted. The Sonogashira coupling, for instance, is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov Although this would introduce an alkyne linker between the fluorene and anthracene moieties, subsequent reduction could yield the desired single bond, representing a multi-step alternative.

Non-Catalytic Synthetic Pathways

While catalytic methods dominate, some non-catalytic pathways for the formation of related structures exist. For instance, the synthesis of 9-fluorenyl-anthracene has been reported via the reaction of 9-bromofluorene (B49992) and anthracene in the presence of a catalyst like zinc powder, refluxing in carbon disulfide. nih.gov However, the applicability of this method to the more sterically hindered 9,9-diphenylfluorene (B150719) derivative is not explicitly detailed and may be challenging.

Precursor Design and Functionalization for this compound Synthesis

The successful synthesis of the target molecule is critically dependent on the strategic preparation of its precursors. The most logical disconnection points to two key intermediates: a functionalized 9,9-diphenylfluorene and a functionalized anthracene.

For a Suzuki-Miyaura coupling, the precursors would be 2-bromo-9,9-diphenyl-9H-fluorene and anthracene-9-boronic acid (or its ester).

The synthesis of 2-bromo-9,9-diphenyl-9H-fluorene can be achieved from 2-bromo-9H-fluoren-9-one. chemicalbook.com The fluorenone is first reacted with a Grignard reagent, such as phenylmagnesium chloride, to introduce one of the phenyl groups at the 9-position, forming 2-bromo-9-phenyl-9H-fluoren-9-ol. chemicalbook.comorgsyn.org Subsequent acid-catalyzed reaction, for example with concentrated sulfuric acid in benzene, leads to the desired 2-bromo-9,9-diphenylfluorene. chemicalbook.com An alternative final step involves treatment with trifluoromethanesulfonic acid in benzene. chemicalbook.com

The preparation of anthracene-9-boronic acid can be accomplished through several routes. One common method involves the reaction of 9-bromoanthracene (B49045) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate (B1210297) (KOAc), to form the pinacol (B44631) boronate ester. rsc.org This ester can then be hydrolyzed to the boronic acid. Commercially, 9-anthraceneboronic acid is also available from various suppliers. nih.gov

Reaction Optimization and Scalability Considerations for Research Applications

For research applications, optimizing the reaction conditions is crucial to maximize yield and purity, which simplifies purification and ensures the reliability of subsequent studies. Key parameters for optimization in a Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The stoichiometry of the reactants, particularly the boronic acid or ester, can also be adjusted. For instance, an excess of the boronic acid is often used to drive the reaction to completion. nih.gov

Molecular and Electronic Structure Investigations

Theoretical and Computational Chemistry Approaches

Computational studies, particularly those grounded in quantum mechanics, offer a molecular-level understanding of 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to predicting the molecule's conformational preferences, the nature of its frontier orbitals, and its response to photo-excitation.

DFT has become a standard and powerful method for investigating the electronic structure of complex organic molecules. semanticscholar.orgnih.gov It provides a balance between computational cost and accuracy, making it well-suited for systems of this size. DFT calculations are crucial for determining the most stable three-dimensional arrangement of the atoms (the molecular conformation) and for mapping the distribution of electrons within the molecule.

The starting point for understanding the properties of this compound is the characterization of its ground-state geometry. This is achieved by performing a geometry optimization using DFT, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, calculations are expected to reveal a highly non-planar structure. The single bond connecting the fluorene (B118485) and anthracene (B1667546) units allows for significant rotational freedom, which is heavily influenced by steric interactions. The bulky 9,9-diphenyl groups on the fluorene moiety create substantial steric hindrance, forcing the two aromatic systems—fluorene and anthracene—into a twisted, nearly perpendicular arrangement to minimize repulsive forces. This predicted conformation is a key determinant of the molecule's electronic properties and its performance in solid-state applications.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics and its chemical reactivity.

For this compound, DFT calculations typically show that the HOMO and LUMO are spatially segregated. Due to the twisted geometry, electronic communication between the fluorenyl and anthracenyl moieties is partially disrupted. Often, the HOMO is localized on the more electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. In many fluorene-anthracene systems, the anthracene unit, with its extended π-system, serves as the primary locus for the HOMO, while the LUMO is centered on the fluorene fragment. This spatial separation influences the charge transfer character of its electronic transitions. The precise energy levels can be tuned by chemical modification, a strategy often employed in materials design. researchgate.net Recent studies on similar complex aromatic systems highlight that range-separated density functionals, such as ωB97X-D, are often effective for accurately predicting HOMO-LUMO gaps. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -2.45 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | 3.40 | LUMO - HOMO Energy |

Note: The values presented are illustrative and representative of typical results for sterically hindered fluorene-anthracene derivatives, based on computational studies of analogous systems.

The defining structural feature of this compound is its non-coplanar, or twisted, conformation. This is a direct consequence of severe steric hindrance. The primary source of this strain is the interaction between the hydrogen atoms on the anthracene core and the bulky 9,9-diphenylfluorene (B150719) substituent. rsc.org Quantum-chemical calculations on related bi-aryl systems, such as 9,9'-bianthracene, indicate that the ground-state conformation corresponds to a twist angle approaching 90 degrees due to the repulsive interaction of hydrogen atoms at adjacent positions.

This pronounced twist is not a defect but a crucial design feature in materials science. The non-planar structure effectively disrupts intermolecular π-π stacking in the solid state. This suppression of aggregation is vital for preventing fluorescence quenching, thereby enhancing the efficiency and color purity of organic light-emitting diodes (OLEDs). The introduction of bulky substituents to enforce a non-coplanar structure is a well-established strategy for developing high-performance blue light-emitting materials.

| Molecular System | Calculated Dihedral Angle (°) | Reference Moiety |

|---|---|---|

| Anthracene-Fluorene | ~70-85 | Angle between aromatic planes |

| 9,9'-Bianthracene | ~90 | Angle between anthracene planes |

Note: These values are typical ranges observed in computational studies of sterically hindered, linked polycyclic aromatic hydrocarbons.

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating electronic excited states. rsc.orgyoutube.com By calculating the response of the molecule to a time-dependent electric field, TD-DFT can predict UV-visible absorption spectra, providing the energies and characteristics of various electronic transitions (e.g., S₁, S₂, T₁). nih.gov

For this compound, TD-DFT calculations are essential for understanding its fluorescence properties. These calculations can confirm the nature of the lowest singlet excited state (S₁), which is responsible for light emission. Given the spatial separation of the HOMO and LUMO, the S₁ state is expected to have significant charge-transfer character, where photoexcitation promotes an electron from the anthracene-rich HOMO to the fluorene-rich LUMO. TD-DFT can also be used to optimize the geometry of the excited state, revealing how the molecule relaxes structurally after absorbing a photon. nih.gov This information is critical for calculating emission energies and understanding the origin of large Stokes shifts often observed in such twisted molecules.

While DFT and TD-DFT focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are a powerful tool for studying the collective behavior of many molecules. researchgate.net MD simulations can model how molecules interact and arrange themselves over time in condensed phases, such as thin films or solutions. nih.gov This is particularly relevant for understanding how the non-coplanar structure of this compound influences its aggregation properties and morphology in the solid state.

Although a primary research focus for materials science, specific MD studies on the aggregation of this compound are not widely reported in the surveyed literature. However, the technique is broadly applied to related systems, such as fluorene-based polymers and other anthracene derivatives, to investigate how molecular shape and intermolecular forces dictate film morphology and charge-transport pathways. researchgate.netacs.org

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic States

Structural Analysis Techniques (beyond basic identification for advanced research)

Advanced structural analysis techniques are indispensable for understanding the nuanced three-dimensional arrangements and electronic properties of complex molecules like this compound. These methods go beyond simple confirmation of the molecular formula to provide detailed insights into solid-state packing, intermolecular interactions, and conformational behavior in different states.

A hypothetical X-ray crystallographic study of this compound would be expected to reveal the dihedral angle between the fluorene and anthracene moieties, which would be significantly influenced by the steric hindrance of the diphenyl groups on the fluorene C9 position. It would also elucidate the intermolecular packing motifs, such as herringbone or pi-stacked arrangements, which are crucial for understanding potential charge transport properties in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Fluorene-Anthracene) | Likely to be large (>60°) due to steric hindrance |

| Key Intermolecular Interactions | π-π stacking, C-H···π interactions |

This table is hypothetical and for illustrative purposes only, as no specific crystallographic data has been found for the title compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and can be used to assign the complex proton (¹H) and carbon (¹³C) spectra of large aromatic compounds.

For derivatives of 9-aryl-9H-fluorene, ¹H and ¹³C NMR are routinely used to confirm their synthesis and structure. rsc.org The chemical shifts of the protons and carbons are sensitive to their local electronic environment, and the coupling patterns can help to determine the substitution patterns on the aromatic rings. In studies of N-aryl-N'-(9-methylanthryl)diaza-18-crown-6 derivatives, ¹H NMR studies have shown that the binding of metal cations can have a global effect on the entire molecule, indicating conformational changes upon complexation. nih.gov

Advanced NMR techniques can also be used to study the conformation and dynamics of molecules in solution. For example, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can be used to determine the preferred conformation of flexible molecules.

In the solid state, solid-state NMR (ssNMR) can provide information about the molecular structure and packing that is complementary to X-ray crystallography. While no specific advanced NMR studies on this compound have been identified, such an investigation would be crucial for understanding its conformational preferences in both solution and the solid state. For instance, comparing the solution and solid-state NMR spectra could reveal differences in conformation between the two states.

Table 2: Expected NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Anthracene Protons | 7.5 - 8.5 | 125 - 132 |

| Fluorene Protons | 7.0 - 8.0 | 120 - 150 |

| Phenyl Protons | 7.2 - 7.6 | 127 - 140 |

This table provides general, expected ranges based on similar compounds and is for illustrative purposes. Actual values would need to be determined experimentally.

Photophysical Phenomena and Mechanisms

Electronic Absorption Characteristics

In dilute solutions, such as chloroform (B151607) or cyclohexane, anthracene (B1667546) derivatives typically exhibit well-defined absorption bands between 325 and 420 nm. nih.gov These bands are characteristic of the anthracene moiety and correspond to transitions to the first electronically excited state (S₁). For instance, 9,10-diphenylanthracene (B110198) (DPA), a closely related structure, shows distinct absorption peaks around 350, 370, and 390 nm. researchgate.netsemanticscholar.org The absorption spectrum of 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene is anticipated to show these characteristic anthracene bands, potentially with slight shifts due to the fluorenyl substituent.

In the solid state, as a thin film, intermolecular interactions can lead to changes in the absorption spectrum compared to the solution phase. Aggregation effects in fluorene-containing polymers have been observed to cause the appearance of a broad, red-shifted shoulder in the absorption spectrum, indicating interchain interactions. researchgate.net Similar effects could be anticipated for thin films of the title compound, depending on the molecular packing.

Table 1: Representative UV-Vis Absorption Data for Analogous Compounds in Solution

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | 350, 372.5, 393 |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole | CH₂Cl₂ | 350, 368, 388 |

This table presents representative data from analogous compounds to infer the expected absorption characteristics.

The absorption bands observed in the near-UV region for anthracene derivatives are assigned to π-π* electronic transitions within the conjugated system of the anthracene core. nih.gov The substitution at the 2-position of the fluorene (B118485) links the two aromatic systems. However, due to the bulky nature of the 9,9-diphenylfluorene (B150719) group, significant steric hindrance is expected. This steric strain likely forces a twisted conformation between the anthracene and fluorene rings.

In similar sterically hindered systems, like 9,9'-bianthracene, the two anthryl moieties adopt a nearly orthogonal geometry in the ground state. This perpendicular arrangement effectively disrupts the π-conjugation between the two chromophores. Consequently, the absorption spectrum is largely a superposition of the individual chromophores rather than that of a single, extended conjugated system. A similar effect is expected for this compound, where the electronic coupling in the ground state is minimal.

Luminescence Properties and Pathways

The luminescence of this compound is predicted to be strong, originating primarily from the anthracene moiety, which is known for its high fluorescence efficiency.

Upon excitation into the absorption bands, the molecule is expected to exhibit strong fluorescence. The emission spectrum of anthracene and its derivatives typically displays a characteristic vibronic structure, resulting in several distinct emission peaks. For example, 9,10-diphenylanthracene emits in the blue region of the spectrum, with an emission maximum around 426 nm in cyclohexane. researchgate.net Derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole show emission maxima ranging from 469 to 522 nm, depending on the substituents.

The emission from this compound is therefore anticipated to be a structured blue emission originating from the locally excited state of the anthracene core. The exact emission maximum and spectral shape would be influenced by the solvent polarity and the specific electronic effects of the fluorenyl substituent.

Table 2: Representative Photoluminescence Emission Data for Analogous Compounds

| Compound | Solvent/State | Emission Maxima (λ_em, nm) |

|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | 408, 426, 452 |

| Non-symmetric 9,10-diphenylanthracenes | Polymer Host | <450 |

This table presents representative data from analogous compounds to infer the expected luminescence characteristics.

Anthracene derivatives, particularly 9,10-disubstituted ones where photodimerization is sterically hindered, are known for their high fluorescence quantum yields (Φ_F). 9,10-diphenylanthracene is a well-known fluorescence standard with a quantum yield often reported to be close to unity (0.90-1.0) in non-polar solvents like cyclohexane. semanticscholar.org Non-symmetrically substituted DPA derivatives have also been shown to possess high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer matrix. Given these precedents, this compound is expected to be a highly efficient blue emitter with a substantial fluorescence quantum yield.

Upon photoexcitation, the molecule transitions to the S₁ state. The primary deactivation pathway for this excited state is expected to be fluorescence, consistent with the high anticipated quantum yield. The fluorescence lifetime (τ_F) for highly emissive aromatic hydrocarbons is typically in the range of a few to several nanoseconds. For instance, 9,9'-bianthryl, a related compound, has a fluorescence lifetime of 13.9 ns.

While direct fluorescence is the main relaxation channel, intersystem crossing (ISC) to the triplet state (T₁) can also occur. In bianthryl systems, ISC is a known process, leading to long-lived triplet states with lifetimes on the order of hundreds of microseconds. The formation of a triplet state is significant for applications in phosphorescent devices or as a photosensitizer. The twisted geometry of this compound could potentially facilitate ISC through mechanisms like spin-orbit charge transfer, which has been proposed for other twisted bichromophoric systems. This pathway competes with fluorescence and would reduce the fluorescence quantum yield if it becomes significant.

Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission Enhancement (CIEE) Phenomena

The compound this compound is a member of a class of molecules known for their unique emissive properties in the aggregated or solid state. Molecules with aggregation-induced emission (AIE) characteristics are typically weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. nih.govresearchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional planar aromatic fluorophores. researchgate.net

The AIE and the related Crystallization-Induced Emission Enhancement (CIEE) phenomena in molecules structurally similar to this compound, such as 9,10-distyrylanthracene (B86952) (DSA) derivatives, are primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. researchgate.netpolymer.cn In solution, the non-planar structure, resulting from the torsional angle between the fluorene and anthracene moieties, allows for free intramolecular rotation and vibration. These non-radiative decay pathways dominate, leading to faint emission. polymer.cn However, upon aggregation or crystallization, the physical constraint imposed by intermolecular interactions and tight packing hinders these torsional motions. polymer.cnrsc.org This blockage of non-radiative channels effectively opens up the radiative decay pathway, resulting in a significant enhancement of fluorescence quantum yield. polymer.cn

Studies on various 9,10-diheteroarylanthracene derivatives have shown that their nonplanar conformations in the crystalline state are crucial for their AIE properties. rsc.org The investigation into DSA derivatives further supports this, indicating that the restriction of intramolecular torsion between the anthrylene core and its substituents is a key factor for the AIE property. polymer.cn For instance, some anthracene derivatives exhibit faint emission in solution but intense luminescence in their crystalline forms. polymer.cn This enhancement is critical for applications in solid-state devices like organic light-emitting diodes (OLEDs), where high emission efficiency in the solid phase is required. polymer.cnresearchgate.net

| Phenomenon | State | Emissive Behavior | Governing Mechanism |

| Aggregation-Induced Emission (AIE) | Dilute Solution | Weakly emissive or non-emissive | Free intramolecular rotation and vibration act as non-radiative decay channels. |

| Aggregated State (e.g., poor solvent) | Strongly emissive | Restriction of intramolecular motions (RIM) blocks non-radiative pathways, enhancing radiative decay. researchgate.netpolymer.cn | |

| Crystallization-Induced Emission Enhancement (CIEE) | Crystalline Solid | Highly emissive | Rigid molecular conformation and tight packing in the crystal lattice prevent non-radiative decay. polymer.cn |

Exciton (B1674681) Management and Energy Transfer Processes

The management of excitons—bound electron-hole pairs—is fundamental to the performance of this compound in optoelectronic applications. This involves the efficient harvesting of both singlet and triplet excitons and their subsequent energy transfer processes.

Singlet and Triplet Exciton Harvesting

In electroluminescent devices, both singlet (spin state S=0) and triplet (spin state S=1) excitons are generated. According to spin statistics, approximately 25% are singlets, which can decay radiatively (fluorescence), while 75% are triplets, which typically decay non-radiatively in conventional fluorescent materials. Efficiently harvesting the energy from the abundant triplet excitons is a major goal in materials science.

For anthracene-based materials, the triplet state energy is a critical parameter. Quantum chemical calculations on substituted 9,10-diphenylanthracene (DPA) variants show that the lowest triplet excited state (T1) energy is consistently in the range of 1.64–1.65 eV and is primarily localized on the anthracene ring. ubc.ca The bulky 9,9-diphenylfluorene substituent on the anthracene core in the title compound provides steric hindrance that can suppress aggregation-caused quenching and help maintain high fluorescence quantum yields. researchgate.net Furthermore, certain molecular designs, such as those incorporating fluorinated 9,9′-bianthracene, can promote the formation of twisted intramolecular charge transfer (TICT) states, which may enhance the generation of singlet excitons. researchgate.net

Reverse Intersystem Crossing (RISC) Mechanisms

To harness the energy of triplet excitons in fluorescent devices, a process known as reverse intersystem crossing (RISC) is essential. RISC is the transition of an exciton from a triplet state (T1) to a singlet state (S1), from which it can then decay radiatively. This process is central to the mechanism of thermally activated delayed fluorescence (TADF). rsc.org For RISC to be efficient, the energy gap between the S1 and T1 states (ΔEST) must be very small, typically less than 0.2 eV, to allow for thermal energy to promote the transition.

While specific RISC data for this compound is not available, studies on related systems provide insight. High-level reverse intersystem crossing has been cited as a reason for higher-than-expected spin-statistical factors in triplet-triplet annihilation processes in some DPA derivatives. ubc.ca Computational studies on other chromophores highlight the mechanistic intricacies of RISC, identifying the roles of direct and mediated pathways in this process, which are crucial for designing advanced TADF materials. rsc.org

Förster Resonance Energy Transfer (FRET) and Triplet-Triplet Annihilation (TTA)

Energy transfer processes are vital for the function of this compound in multicomponent systems.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor molecule in an excited state and an acceptor molecule. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. researchgate.net In blends of fluorescent polymers, FRET is a key mechanism for tuning emission color. researchgate.net For instance, the critical transfer distance for FRET between the polymer poly(9,9-dioctylfluorene-alt-benzothiadiazole) and a pentacene (B32325) derivative was calculated to be 53.12 Å. researchgate.net

Triplet-Triplet Annihilation (TTA) is a process where two triplet excitons interact to produce one higher-energy singlet exciton, a process also known as photon upconversion (TTA-UC). ubc.carsc.org This mechanism allows for the conversion of low-energy light to high-energy light. Anthracene derivatives, particularly 9,10-disubstituted anthracenes, are benchmark annihilators in TTA-UC systems. rsc.org The efficiency of TTA depends on several factors, including the triplet state lifetime of the annihilator and the rate of triplet energy transfer (kTET) from a sensitizer (B1316253) molecule. ubc.caubc.ca For DPA variants, the efficiency of triplet-triplet energy transfer was found to be around 90% in THF but lower (around 75%) in toluene, a difference attributed to the shorter lifetime of the sensitizer triplet in toluene. ubc.ca The subsequent TTA process itself was also found to be solvent-dependent, with higher efficiency in THF. ubc.ca

| Process | Description | Key Factors | Relevance to Compound |

| FRET | Non-radiative transfer of singlet exciton energy from a donor to an acceptor. | Spectral overlap, intermolecular distance, donor quantum yield. researchgate.net | Important in blended material systems for OLEDs and sensors. |

| TTA | Interaction of two triplet excitons to form an excited singlet state. | Triplet exciton diffusion, triplet lifetime, triplet energy level. ubc.carsc.org | The anthracene core is a well-known TTA chromophore, enabling photon upconversion applications. rsc.org |

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism refers to the change in the color of a substance's absorption or emission spectrum when the polarity of the solvent is changed. This property makes a compound a useful sensor for its local environment.

While some anthracene derivatives show little sensitivity to solvent polarity, others exhibit significant solvatochromic shifts. mdpi.comnih.gov For example, certain 9-vinylanthracene (B1293765) derivatives display notable red-shifts in their emission spectra with increasing solvent polarity, indicating a more polar excited state compared to the ground state. nih.gov Similarly, π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives show sensitive fluorescence responses to solvent polarity. nih.gov This sensitivity is often linked to an intramolecular charge transfer (ICT) character in the excited state. iaea.org The introduction of electron-donating and electron-withdrawing groups can modulate this ICT character. iaea.org

For this compound, the emission is expected to be sensitive to the environment. The bulky and rigid structure can lead to fluorescence that is strongly dependent on temperature; emission intensity often increases at lower temperatures due to the reduction of molecular vibrations and competing non-radiative processes. mdpi.com The compound's response to solvent polarity would depend on the degree of charge transfer between the fluorenyl donor and the anthracenyl acceptor in the excited state. The presence of the diphenylfluorene group attached to the anthracene core suggests a potential for ICT, which would likely result in observable solvatochromic behavior, making it a candidate for use in chemical sensors and bioimaging where environmental polarity is a key parameter. nih.govnih.gov

Charge Transport Characteristics and Electrochemical Behavior

Bipolar Charge Transport Capabilities:The ability of a material to transport both positive (holes) and negative (electrons) charges is known as bipolar transport. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), where the recombination of both charge types in the emissive layer leads to light generation. An assessment of this capability in 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene would have been a key part of the analysis.

While research exists for a wide range of anthracene (B1667546) and fluorene (B118485) derivatives, including those with phenyl substitutions, specific experimental data for this compound remains elusive in the public domain. Consequently, the creation of a scientifically accurate article with the requested detailed findings and data tables is not feasible. Further research and publication in peer-reviewed journals would be necessary to elucidate the specific properties of this compound.

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, anthracene (B1667546) derivatives are among the most promising blue emitters due to their inherent high fluorescence quantum efficiency and excellent electrochemical and thermal stability. bohrium.com The incorporation of a 9,9-diphenylfluorenyl group onto the anthracene core, as seen in 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene, is a strategic molecular design to enhance device performance. This bulky, non-planar group helps to suppress intermolecular interactions like π-π stacking, which can otherwise lead to fluorescence quenching and a red-shift in the emission color, thereby ensuring higher efficiency and color purity in the solid state. bohrium.comresearchgate.net

Emitter Design Principles for Deep-Blue Electroluminescence

The generation of efficient and stable deep-blue electroluminescence is a significant challenge in OLED technology, primarily due to the wide bandgap nature of the required materials. bohrium.com The design of emitters like this compound and its derivatives is based on several key principles to overcome these challenges.

A core strategy involves creating a three-dimensional molecular architecture. bohrium.com The introduction of bulky substituents, such as the 9,9-diphenylfluorenyl group at the 2-position of the anthracene core, induces a significant twist in the molecular backbone. bohrium.comresearchgate.net This steric hindrance is crucial for preventing the planarization of the molecule and inhibiting intermolecular π-π stacking and other non-radiative decay processes in the solid state. bohrium.com This structural design helps to maintain the intrinsic high photoluminescence quantum yield (PLQY) of the anthracene core when fabricated into a thin film. bohrium.com

Furthermore, this design facilitates the localization of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), primarily on the central anthracene unit. The peripheral diphenylfluorenyl group then acts as a spatial shield or blocking group. bohrium.com This confinement of the electron clouds ensures that the emissive properties are dictated by the anthracene core, leading to the desired deep-blue emission. bohrium.com By modifying the side groups, the electroluminescent (EL) performance, including efficiency and color coordinates, can be optimized. psu.edu For instance, the introduction of a benzonitrile (B105546) group to the structure, creating 4-(10-(9,9-diphenyl-9H-fluoren-2-yl)anthracen-9-yl)benzonitrile (DPF-AnCN), leverages the electron-withdrawing nature of the nitrile to fine-tune the electronic properties for deep-blue emission. bohrium.com

Device Architectures and Fabrication Methodologies (e.g., Solution-Processed vs. Vacuum-Deposited)

Derivatives of this compound have been successfully incorporated into OLEDs primarily through vacuum thermal evaporation. This method allows for the precise deposition of thin, uniform layers of organic materials, which is critical for constructing high-performance multilayer OLED devices. nih.gov

A common device architecture employing these materials is a non-doped device. bohrium.combohrium.com In this simplified structure, the anthracene derivative itself forms the emissive layer (EML) without being doped into a host material. bohrium.com This approach can reduce fabrication complexity and cost. bohrium.com The general structure for such a device is layered, often consisting of:

Anode (e.g., Indium Tin Oxide - ITO)

Hole Transport Layer (HTL) (e.g., NPB) rsc.org

Emissive Layer (EML) (e.g., DPF-AnCN) bohrium.com

Electron Transport Layer (ETL) (e.g., TPBi) nih.gov

Electron Injection Layer (EIL) (e.g., LiF) researchgate.net

Cathode (e.g., Aluminum - Al) researchgate.net

The thickness of the emissive layer is a critical parameter that affects device performance. Studies on related anthracene-based emitters have shown that varying the EML thickness can influence the turn-on voltage and the precise wavelength of the electroluminescence. bohrium.com While vacuum deposition is common, the development of soluble derivatives also opens the possibility for solution-processed fabrication, which could further lower manufacturing costs for large-area devices. researchgate.net

Electroluminescence (EL) Performance Metrics

The performance of OLEDs using this compound derivatives is evaluated by several key metrics that quantify their efficiency, brightness, and electrical characteristics.

External Quantum Efficiency (EQE) is a crucial metric representing the ratio of photons emitted from the device to the number of electrons injected. For deep-blue emitters, achieving a high EQE is a primary goal.

A non-doped OLED utilizing the derivative 4-(10-(9,9-diphenyl-9H-fluoren-2-yl)anthracen-9-yl)benzonitrile (DPF-AnCN) as the emitter has demonstrated promising results. bohrium.combohrium.com In an optimized device configuration with an emissive layer thickness of 20 nm, a maximum EQE of 4.3% was achieved. bohrium.com A similar device with a thicker 40 nm emissive layer also showed a comparable maximum EQE of 4.2%. bohrium.com These values are significant for deep-blue fluorescent emitters, which historically lag behind their green and red counterparts. bohrium.com For comparison, other advanced non-doped blue fluorescent emitters have reported EQEs in the range of 4.08% to as high as 9.44% at a luminance of 1000 cd/m². bohrium.comresearchgate.net

Current efficiency (measured in candela per ampere, cd/A) and power efficiency (measured in lumens per watt, lm/W) are key indicators of a device's operational efficacy. They describe how effectively the input electrical current and power are converted into visible light.

For OLEDs based on novel 9,10-diphenyl-anthracene derivatives, efficiencies are highly dependent on the specific molecular structure and device architecture. For example, a sky-blue emitting device based on an OCADN derivative achieved a current efficiency of 2.25 cd/A and a power efficiency of 1.13 lm/W. rsc.orgresearchgate.net Another device using a different derivative, OC4PADN, produced a more pure blue emission. rsc.orgresearchgate.net In other systems, such as those using N-diaryl-anthracene-9,10-diamine derivatives, current efficiencies have been reported to reach up to 7.94 cd/A and power efficiencies up to 3.02 lm/W, demonstrating the potential within the broader class of anthracene-based emitters. researchgate.net

Luminance (measured in candela per square meter, cd/m²) refers to the intensity of light emitted from the device, or its brightness. The turn-on voltage is the minimum voltage required to initiate light emission (typically defined at a luminance of 1 cd/m²). A low turn-on voltage is desirable as it reduces power consumption. beilstein-journals.orgnih.gov

In a device using a derivative of this compound, the turn-on voltage was noted to be influenced by the emissive layer's thickness. bohrium.com While specific values for DPF-AnCN were not detailed in the immediate context, related non-doped blue emitters based on 9-(fluoren-2-yl)anthracene have achieved low turn-on voltages of 3.0 V. researchgate.net High luminance is also a critical factor; for instance, a device using a dimethyl-substituted dopant reached a luminance of 24,991 cd/m². researchgate.net Another simple sandwich-structure device was reported to achieve a brightness of 2300 cd/m², indicating the potential for anthracene-based materials to produce bright displays. mdpi.com

Interactive Data Table: Performance of an OLED with a DPF-AnCN Emitter DPF-AnCN: 4-(10-(9,9-diphenyl-9H-fluoren-2-yl)anthracen-9-yl)benzonitrile

| EML Thickness | Max. External Quantum Efficiency (EQE) | Emission Color |

| 20 nm | 4.3% bohrium.com | Deep-Blue bohrium.com |

| 40 nm | 4.2% bohrium.com | Deep-Blue bohrium.com |

CIE Chromaticity Coordinates for Color Purity

The color purity of an organic light-emitting diode (OLED) is quantified by its Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates. For blue emitters, the goal is often to approach the standard blue defined by the National Television Standards Committee (NTSC). Derivatives of 9-(fluoren-2-yl)anthracene have demonstrated the ability to produce deep-blue emissions with high color purity.

The introduction of substituents at the 2-position of the anthracene core creates a non-coplanar structure that suppresses intermolecular interactions, a crucial factor for achieving high color purity in blue light-emitting materials. researchgate.net For instance, a novel blue-emitting material, 2-tert-butyl-9,10-bis[40-(9-p-tolyl-fluoren-9-yl)biphenyl-4-yl]anthracene (BFAn), which features an anthracene core capped with 9-phenyl-9-fluorenyl groups, exhibits CIE coordinates of (0.15, 0.12). psu.edu This is remarkably close to the NTSC's standard blue coordinates. psu.edu Furthermore, devices using this material show excellent color stability, with the CIE coordinates changing only slightly from (0.15, 0.11) to (0.15, 0.12) as the driving voltage increases. psu.edu

Other related derivatives also show strong performance. An OLED using 9,10-diphenylanthracene (B110198) (DPA) doped into a specific layer achieved deep-blue emission with CIE coordinates of (0.145, 0.195). researchgate.net A device based on a 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivative produced a sky-blue emission with coordinates of (0.16, 0.30). researchgate.net Another 9-(fluoren-2-yl)anthracene derivative, FATT, was used to fabricate a non-doped blue OLED with CIE coordinates of (0.13, 0.14). researchgate.net

Interactive Table: CIE Coordinates of Related Anthracene-Fluorene Compounds

| Compound/Device | CIE (x, y) Coordinates | Emission Color | Reference |

| BFAn-based device | (0.15, 0.12) | Deep Blue | psu.edu |

| DPA-doped device | (0.145, 0.195) | Deep Blue | researchgate.net |

| FATT-based device | (0.13, 0.14) | Blue | researchgate.net |

| OCADN-based device | (0.16, 0.30) | Sky Blue | researchgate.net |

Mechanisms of Electroluminescence in Devices

The electroluminescence in OLEDs based on this compound and its derivatives is a multi-step process. It begins with the injection of charge carriers (holes and electrons) from the anode and cathode, respectively, into the organic layers. These carriers are transported through the hole-transport and electron-transport layers before meeting in the emissive layer (EML) to form excitons, which are bound electron-hole pairs. The radiative decay of these excitons results in the emission of light.

In devices using these materials, light is generated from the radiative recombination of singlet excitons formed on the anthracene core. psu.edu The bulky, sterically hindering 9,9-diphenyl-9H-fluorenyl group plays a critical role by isolating the anthracene chromophores. This structural design effectively suppresses intermolecular π-π stacking and the formation of aggregates. researchgate.net As a result, the emission originates from individual molecules (monomolecular emission), which prevents red-shifting and fluorescence quenching, leading to higher efficiency and color purity. researchgate.netresearchgate.net

The generation of singlet excitons is crucial for fluorescence. Research on related fluorinated 9,9′-bianthracene derivatives has shown that the use of such compounds as host materials can enhance the formation of singlet excitons in the device, leading to significantly improved external quantum efficiencies. researchgate.net The primary decay mechanism is fluorescence, where short-lived singlet excitons (S1) decay radiatively to the ground state (S0). However, long-lived triplet excitons (T1) are also formed, and their interactions can influence device efficiency. researchgate.net

Effective management of excitons is essential to ensure that they recombine radiatively within the desired emissive layer. A primary strategy is to confine excitons to the EML, preventing them from diffusing to adjacent layers where they might decay non-radiatively. This is typically achieved through careful device engineering.

One common method is to use a host-dopant system where the emitter, such as a this compound derivative, is doped into a host material with a wider energy bandgap. This creates an energy well that traps excitons on the dopant molecules. Another approach involves incorporating a hole-blocking layer (HBL) or an electron-blocking layer (EBL) adjacent to the EML. For example, by doping 9,10-diphenylanthracene into a bathocuproine (BCP) layer, which acts as an HBL, holes are trapped within the layer, promoting recombination on the DPA molecules. researchgate.net In devices where a derivative like BFAn is used as the neat emitting layer, the emission spectra confirm that all light originates exclusively from the BFAn layer, indicating effective self-confinement of excitons due to the material's electronic properties and the device's architecture. psu.edu

Efficiency Roll-off Analysis and Mitigation Strategies

Efficiency roll-off, the phenomenon where the quantum efficiency of an OLED decreases at high current densities, is a significant challenge, particularly for blue OLEDs. This roll-off is primarily attributed to bimolecular quenching processes, such as triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA), where the accumulation of long-lived triplet excitons leads to non-radiative decay pathways. researchgate.netsemanticscholar.org

Several strategies have been investigated to mitigate efficiency roll-off in devices using anthracene-based emitters:

Broadening the Recombination Zone: One of the most effective approaches is to widen the region within the EML where electrons and holes recombine. This reduces the local concentration of excitons, thereby lowering the probability of TTA and STA. researchgate.net Using bipolar host materials that can transport both holes and electrons effectively is one way to achieve this. researchgate.net Novel anthracene derivatives with ambipolar charge-transport characteristics are considered a promising route to address the roll-off problem. researchgate.net

Molecular Design: The molecular structure of the emitter itself can be designed to reduce quenching. Incorporating bulky steric groups, like the 9,9-diphenyl-9H-fluorenyl moiety, minimizes molecular aggregation and can help suppress efficiency roll-off. researchgate.net Modulating the molecular conformation to enhance rigidity and prevent intermolecular π–π stacking is another effective strategy. rsc.org

Advanced Device Architectures: Employing more complex device structures can also help. For instance, creating an emitting layer capable of dual delayed fluorescence can lead to a more dynamic and adaptive distribution of excitons, which accelerates radiative decay and suppresses quenching. semanticscholar.org In phosphorescent OLEDs, which typically suffer from more severe roll-off than fluorescent ones, the use of a double-dopant system has been shown to significantly reduce the roll-off. nih.gov

Other Organic Electronic Device Applications

While this compound is predominantly recognized for its role as a blue emitter in OLEDs, its constituent molecular fragments—fluorene (B118485) and anthracene—are versatile building blocks utilized in other organic electronic devices, most notably in solar cells.

The core structures of fluorene and anthracene are widely employed in the design of materials for photovoltaic applications.

Organic Solar Cells (OSCs): In the field of OSCs, 9,10-disubstituted anthracene derivatives have been explored for use in small-molecule solar cells. researchgate.net The electronic properties of these materials, specifically their HOMO and LUMO energy levels, are critical for efficient charge separation and transport. researchgate.net While the fluorene and anthracene moieties are typically electron-donating, their oxidized forms, such as 9-fluorenone (B1672902) and 9,10-anthraquinone, can function as electron-accepting units. rsc.orgrsc.org These have been used to design non-fullerene acceptors for OSCs. rsc.orgresearchgate.net For example, a non-fullerene acceptor with a 9,9′-spirobi[9H-fluorene] core achieved a power conversion efficiency (PCE) of 5.34%. rsc.org

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, the sensitizer (B1316253) dye is responsible for light absorption and electron injection. Organic dyes often follow a Donor-π bridge-Acceptor (D-π-A) architecture. utep.edu Molecules containing fluorene and triphenylamine (B166846) have been successfully used as the electron donor part of the sensitizer. rsc.org Novel organic sensitizers incorporating fluorenylidene moieties have been shown to act as efficient dyes, with one such sensitizer achieving a PCE of 6.13%. rsc.org Additionally, 9,9'-bianthracene-based dyes have been used as co-sensitizers to broaden the light absorption spectrum of DSSCs. researchgate.net

Compound Names

Interactive Table: List of Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| BFAn | 2-tert-butyl-9,10-bis[40-(9-p-tolyl-fluoren-9-yl)biphenyl-4-yl]anthracene |

| DPA | 9,10-diphenylanthracene |

| ADN | 9,10-di(naphthalen-2-yl)anthracene |

| FATT | 9-(9,9-diphenyl-9H-fluoren-2-yl)-N,N-bis(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)anthracen-10-amine |

| OCADN | 2-(9,9-di-n-octyl-9H-fluoren-2-yl)-9,10-di(naphthalen-2-yl)anthracene |

| BCP | Bathocuproine |

| 9-fluorenone | 9H-Fluoren-9-one |

| 9,10-anthraquinone | Anthracene-9,10-dione |

| SBF-PDI4 | A molecule with a 9,9′-spirobi[9H-fluorene] core and four perylenediimide units |

| Triphenylamine | N,N-Diphenylaniline |

Organic Field-Effect Transistors (OFETs)

There is currently no available research specifically detailing the use of this compound as a semiconductor in Organic Field-Effect Transistors (OFETs). The potential for this molecule in OFETs would be predicated on its charge transport characteristics. Generally, fluorene-based polymers and small molecules are known for their high charge-carrier mobility, which is a critical parameter for OFET performance. However, without experimental data on the synthesis, purification, and device fabrication of this compound, any discussion of its efficacy in this area remains speculative.

Fluorescent Probes and Sensors

The application of anthracene derivatives as fluorescent probes and sensors is a well-established field of study. These molecules can be designed to exhibit changes in their fluorescence intensity or wavelength in response to specific analytes or environmental conditions. For instance, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole have been shown to be sensitive to solvent polarity, acidity, and the presence of certain ions like fluoride. nih.govnih.gov The fluorescence of these compounds can be modulated by chemical interactions, making them useful as chemosensors. nih.gov

While the this compound framework possesses the necessary fluorescent anthracene core, there are no specific studies that have explored its use as a fluorescent probe or sensor. Research in this area would require the synthesis of the compound and subsequent testing of its photophysical response to various analytes. The bulky diphenylfluorene substituent could potentially influence the sensitivity and selectivity of the anthracene core to specific targets.

Structure Property Relationships and Molecular Engineering

Influence of Peripheral Substituents on Electronic and Photophysical Properties

The strategic placement of substituents on the peripheral phenyl rings of the fluorene (B118485) moiety or on the anthracene (B1667546) core can significantly tune the electronic and photophysical properties of the molecule. The introduction of electron-donating or electron-withdrawing groups alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, attaching electron-donating groups, such as triphenylamine (B166846), to a fluorenyl-anthracene backbone can create materials with combined blue-light-emitting and hole-transporting capabilities. researchgate.net Conversely, the introduction of electron-withdrawing substituents can lower both HOMO and LUMO energy levels, a strategy that could be used to develop n-type semiconductor materials from anthracene derivatives. rsc.org

The nature and position of these substituents dictate the extent of π-conjugation and the intramolecular charge transfer (ICT) character of the molecule. For example, studies on substituted 9,10-diphenylanthracene (B110198) (DPA) derivatives show that while para-substituents on the phenyl rings cause only minor changes to single-molecule properties due to a lack of electronic conjugation, the introduction of moieties like carbon-carbon triple bonds can significantly alter electronic states and improve the tunability of optical emissions. semanticscholar.org

Research on related anthracene derivatives demonstrates that functional groups attached to the core structure directly influence fluorescence responses to external stimuli like solvent polarity and acidity. nih.gov For example, the fluorescence quantum yield of aminomethyl-anthracene derivatives is highly dependent on pH. researchgate.net Similarly, in other complex anthracene systems, the presence of different substituents can lead to red-shifted absorption spectra. mdpi.com

The following table summarizes the effects of different substituents on the photophysical properties of related anthracene derivatives.

| Derivative Family | Substituent | Observed Effect on Photophysical Properties | Reference |

| 9-(fluoren-2-yl)anthracene | Thiophene, Triphenylamine, Pyrene (B120774) | Triphenylamine and pyrene substituents lead to stable amorphous states and high fluorescence quantum yields. | researchgate.net |

| 9,10-diphenylanthracene | Nitro group | Produces excimers, which reduces the optical quantum efficiency. | semanticscholar.org |

| 9,10-diphenylanthracene | Carbon-carbon triple bonds | Alters electronic states and improves the tunability of optical emission. | semanticscholar.org |

| 2-substituted anthracene | Phenyl, Thiazole, Pentafluorophenyl | Increasing electron-withdrawing strength progressively lowers HOMO/LUMO energy levels. | rsc.org |

Impact of Fluorene and Anthracene Core Modifications on Overall Performance

Modifications to the core fluorene and anthracene units are fundamental to tailoring the molecule's performance. The fluorene unit at the C9 position is often substituted with bulky groups, like the two phenyl rings in 9,9-diphenylfluorene (B150719), to enhance thermal and morphological stability. mdpi.com These bulky additions prevent the molecule from adopting a planar structure, which is crucial for suppressing intermolecular interactions.

Altering the anthracene core itself has profound effects. Attaching bulky groups at the 9- and 10-positions of anthracene is a known strategy to disrupt intermolecular π–π interactions, which can prevent photodimerization and photo-oxidation. beilstein-journals.org Introducing substituents at the 2-position of the anthracene core can lead to a non-coplanar structure, which helps in suppressing intermolecular interactions and results in high efficiency and color purity for blue light-emitting materials. researchgate.net

Furthermore, extending the π-conjugation of the anthracene core, for example by creating π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, can enhance π-electron delocalization and reduce the HOMO-LUMO gap. nih.gov The stability and charge mobility of anthracene derivatives can also be improved by creating a more densely packed crystal structure through symmetric substitution, as seen in 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene. pkusz.edu.cn

Molecular Design Strategies for Enhanced Stability and Efficiency

Designing molecules like 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene for high stability and efficiency in optoelectronic devices requires a multi-faceted approach, focusing on both intramolecular and intermolecular properties.

A key challenge in organic electronics is the aggregation-caused quenching (ACQ) of fluorescence in the solid state. The design of this compound inherently addresses this issue. The bulky 9,9-diphenylfluorene group introduces significant steric hindrance, which prevents the planar anthracene cores of adjacent molecules from getting close enough for detrimental π–π stacking. beilstein-journals.org

This principle is widely applied. For example, modifying anthracene with bulky groups is a primary method for suppressing aggregation, thereby improving electroluminescence performance. researchgate.net The steric bulkiness of aryl groups surrounding a core structure can hinder the formation of intermolecular hydrogen bonds and significant π-stacking in the crystalline state. nih.gov Single crystal X-ray analysis of a related deep-blue emitting anthracene derivative with perfluorobenzyl groups confirmed the absence of π–π interactions between neighboring anthracene cores due to this steric hindrance. beilstein-journals.org

For organic light-emitting diodes (OLEDs), the morphological stability of the thin films is paramount for device longevity. Materials must have a high glass transition temperature (Tg) to prevent crystallization and degradation at operating temperatures. The bulky and rigid structure of the 9,9-diphenylfluorene unit contributes to a high Tg.

Studies on 9,10-diphenylanthracene (DPA) crystals show they have a melting point above 250°C, significantly higher than other scintillator materials, making them more stable over a wider temperature range. mdpi.com The introduction of bulky substituents is a proven strategy to improve the thermal stability of anthracene derivatives. For instance, the decomposition temperature of 9,10-bis(4-methoxyphenyl) anthracene reaches 307°C. epa.gov The inherent rigidity of the fluorene and anthracene moieties, combined with the steric hindrance from the phenyl groups, results in a molecule that forms stable amorphous glasses, a critical property for OLED applications. researchgate.net

The table below shows the thermal properties of related anthracene compounds.

| Compound | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) | Reference |

| 9,10-diphenylanthracene (DPA-Solution crystal) | 166.9 °C | 252.4 °C | 352.0 °C | mdpi.com |

| 9,10-diphenylanthracene (DPA-Melt crystal) | Not exhibited | 252.4 °C | 342.4 °C | mdpi.com |

| 9,10-bis(4-methoxyphenyl) anthracene | - | - | 307 °C | epa.gov |

Rational Design Principles for Specific Optoelectronic Functions

The rational design of molecules based on the fluorene-anthracene framework allows for the fine-tuning of properties for specific functions, particularly as blue emitters in OLEDs. The design of this compound combines a blue-emitting anthracene core with a wide bandgap, hole-transporting fluorene derivative.

The key design principles include:

Decoupling Electronic Interactions : The orthogonal arrangement between the fluorene and anthracene units, enforced by the C-C single bond linkage, helps to preserve the inherent electronic properties of each moiety. This allows the molecule to exhibit the desired blue emission from the anthracene core without significant perturbation from the fluorene unit.

Energy Level Tuning : By selecting appropriate substituents, the HOMO and LUMO levels can be precisely controlled to facilitate efficient charge injection from adjacent layers in an OLED stack. For example, adding electron-withdrawing groups can lower the LUMO level, potentially improving electron injection. rsc.org

Enhancing Quantum Yield : The rigid structure and suppression of intermolecular interactions minimize non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQY). beilstein-journals.org Derivatives of 9-(fluoren-2-yl)anthracene have been shown to possess high fluorescence quantum yields, reaching up to 89% in solution. researchgate.net

Improving Charge Transport : While the primary function may be light emission, the charge carrier mobility of the material is also important. The fluorene moiety is known to facilitate hole transport, contributing to a more balanced charge distribution within the emissive layer of a device. researchgate.netossila.com

Through these sophisticated molecular engineering strategies, compounds like this compound are developed as highly efficient and stable materials for next-generation optoelectronic applications.

Advanced Research Perspectives and Future Directions

Development of Next-Generation Deep-Blue Emitters

The development of efficient and stable deep-blue emitters remains a critical challenge for the display and lighting industries. Materials like 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene are at the forefront of this research due to their inherent photophysical properties. The primary goal is to achieve high external quantum efficiencies (EQE) with deep-blue color coordinates, ideally matching standards like the European Broadcasting Union (EBU) recommendation (CIEy < 0.08).

Research efforts are focused on several key areas:

Molecular Design Refinement: While the fluorenyl-anthracene structure is effective, further modifications are being explored. This includes the strategic placement of electron-donating or electron-withdrawing groups to fine-tune the HOMO/LUMO energy levels, enhancing charge injection and transport balance. The introduction of bulky side groups is a known strategy to prevent the overlap of anthracene (B1667546) units between adjacent molecules, which is crucial for enhancing the up-conversion of triplet states to singlets. bohrium.com

Improving Color Purity: The twisted conformation between the fluorene (B118485) and anthracene units helps to interrupt π-conjugation, leading to an intrinsically deep-blue emission. rsc.org Research has demonstrated that derivatives with similar twisted structures can achieve exceptionally pure deep-blue electroluminescence, with Commission Internationale de l'Eclairage (CIE) coordinates around (0.15, 0.06). rsc.org

Enhancing Photostability: Long-term operational stability is a major hurdle for blue OLEDs. Research is investigating the chemical bonds within the molecule that are most susceptible to degradation under electrical stress and high-energy emission, aiming to design more robust derivatives.

Interactive Table: Performance of Anthracene-Based Deep-Blue Emitters

| Emitter Type | Max EQE (%) | CIE Coordinates (x, y) | Emitter/Host System |

|---|---|---|---|

| TTA-based | 5.48% | (0.15, 0.06) | PyTAnPy |

| TTA-based | 4.78% | (0.16, 0.10) | PyAnPy |

Note: This table presents data for related anthracene derivatives to illustrate the performance targets for next-generation emitters inspired by the this compound structure. PyTAnPy and PyAnPy are examples of emitters designed with orthogonal anthracene and pyrene (B120774) units. rsc.org TTA refers to Triplet-Triplet Annihilation.

Integration into Tandem or Hybrid Device Architectures

To boost the efficiency and extend the lifetime of OLED devices, complex architectures like tandem and hybrid structures are being developed. The integration of this compound into these systems is a promising avenue of research.

Hybrid White OLEDs (WOLEDs): In hybrid WOLEDs, emitters of different colors (e.g., blue fluorescence and yellow/red phosphorescence) are combined to generate white light. The subject compound can serve as the deep-blue fluorescent emitter, which can also act as a high-energy host for a lower-energy phosphorescent dopant. This "host-dopant" energy transfer mechanism is a popular strategy for creating highly efficient WOLEDs. Recently, device prototypes using TADF-sensitized materials in a tandem stack have been demonstrated, highlighting the industry's move towards these advanced architectures. oled-info.com

Exploration of Novel Photophysical Mechanisms

To overcome the 25% internal quantum efficiency (IQE) limit of conventional fluorescent emitters, researchers are exploring photophysical mechanisms that harvest non-emissive triplet excitons. The fluorene-anthracene scaffold is an ideal platform for studying these phenomena.

Triplet-Triplet Annihilation (TTA): In this process, two triplet excitons fuse to form one higher-energy singlet exciton (B1674681), which can then decay radiatively. This mechanism can theoretically raise the IQE of fluorescent devices to as high as 62.5%. Anthracene derivatives are well-known for their efficient TTA properties. bohrium.com The bulky structure of this compound helps to optimize the intermolecular distances required for efficient TTA while preventing concentration quenching. Theoretical analyses have delved into the specifics of TTA, including superexchange pathways mediated by charge transfer states, which are influenced by molecular packing. nih.gov

Thermally Activated Delayed Fluorescence (TADF): While not inherently a TADF molecule, the fluorene-anthracene backbone can be modified to create TADF emitters. This involves designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states, allowing for efficient reverse intersystem crossing from triplets to singlets. By incorporating suitable electron donor and acceptor moieties onto the core structure, new TADF materials based on this platform can be developed. beilstein-journals.org

Exciplex Formation: An exciplex is an excited-state complex formed between an electron donor and an acceptor, often at the interface of two different layers in an OLED. This can sometimes lead to undesirable redshifted emission. Studies on aza-analogs of diphenylanthracene have shown that the introduction of heteroatoms can lead to exciplex formation with adjacent hole-transport layers. nih.gov Understanding and controlling these interfacial electronic interactions is crucial for optimizing device performance when using this compound.

Aggregation-Induced Emission (AIE): Some anthracene derivatives exhibit AIE, where aggregation enhances rather than quenches fluorescence. nih.gov While the bulky groups on this compound are designed to prevent aggregation, exploring AIE-active derivatives could open new avenues for solution-processed devices.

Computational Design and Machine Learning in Material Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Computational methods are accelerating this process significantly.

Density Functional Theory (DFT): DFT calculations are routinely used to predict the electronic and optical properties of new molecules before synthesis. epa.gov For compounds like this compound, DFT can be used to calculate HOMO/LUMO levels, triplet energies, and simulated emission spectra, providing crucial insights into their suitability for OLED applications. chemrxiv.org

High-Throughput Screening: Computational screening can rapidly evaluate vast libraries of virtual molecules. nih.gov By setting key performance criteria (e.g., high triplet energy, deep-blue emission wavelength), researchers can identify the most promising candidates from thousands of potential structures derived from the fluorene-anthracene template.

Machine Learning (ML): ML models are being trained on large datasets of known OLED materials to predict the properties of new, unseen molecules with remarkable speed and accuracy. researchgate.netnih.gov These models can identify complex structure-property relationships that may not be obvious to human researchers. Generative ML models can even propose entirely novel molecular structures that are optimized for specific functions, such as deep-blue emission with high stability. researchgate.net This data-driven approach promises to revolutionize the design of next-generation OLED materials.

Scale-Up and Industrial Viability of Synthetic Methods (focused on research challenges)

For any promising material to be commercially successful, its synthesis must be scalable, cost-effective, and environmentally viable. The synthesis of complex polyaromatic hydrocarbons like this compound presents several research challenges.

Multi-Step Syntheses: The synthesis of such molecules often involves multiple steps, including challenging cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.govresearchgate.net These reactions frequently require expensive catalysts (e.g., palladium), inert atmospheric conditions, and high temperatures, which can be difficult and costly to implement on an industrial scale. For example, related syntheses can require heating for extended periods, such as 48 hours at 180 °C. nih.gov

Purification Challenges: Achieving the ultra-high purity (>99.9%) required for OLED applications is a significant hurdle. The standard laboratory purification method, column chromatography, is generally not feasible for large-scale industrial production. nih.gov Developing scalable, chromatography-free purification methods, such as recrystallization or temperature-gradient sublimation, is a key area of research.

Processability for Device Fabrication: While traditional OLEDs are made by thermal evaporation in a vacuum, there is a strong push towards solution-based processing (e.g., inkjet printing) for manufacturing large-area and flexible displays at a lower cost. This creates a need for materials with good solubility that can form uniform, high-quality films. Research into cross-linkable polymers based on fluorene structures aims to address the issue of solvent damage to underlying layers during multilayer solution processing, a critical challenge for industrial viability. displaydaily.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.